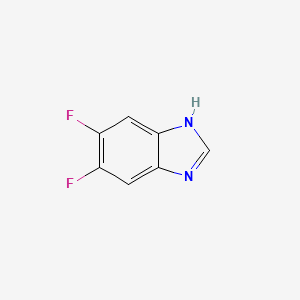

5,6-Difluorobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYQNPPZFVAZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323080 | |

| Record name | 5,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78581-99-4 | |

| Record name | 78581-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-difluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6-Difluorobenzimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 5,6-Difluorobenzimidazole. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound (CAS No: 78581-99-4) is a fluorinated heterocyclic compound with a molecular formula of C₇H₄F₂N₂. The introduction of fluorine atoms onto the benzimidazole core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in medicinal chemistry.

Quantitative Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models and should be confirmed through empirical testing.

| Property | Value | Source |

| Molecular Weight | 154.12 g/mol | |

| Melting Point | 182-185 °C | [1] |

| Boiling Point | 369.5 °C at 760 mmHg | |

| pKa (Predicted) | 4.0 - 5.0 | Predicted |

| logP (Predicted) | 1.5 - 2.5 | Predicted |

| Solubility | Soluble in water | [1] |

| Physical Form | Solid, white to light yellow crystalline powder | [1] |

Note on Predicted Values: The pKa and logP values are estimated based on the properties of benzimidazole and the known effects of fluorine substitution. Experimental determination is recommended for precise values.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of 4,5-difluoro-o-phenylenediamine with formic acid.

Materials:

-

4,5-difluoro-o-phenylenediamine

-

Formic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

pH meter or litmus paper

Procedure:

-

In a round-bottom flask, combine 4,5-difluoro-o-phenylenediamine with an excess of formic acid.

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture with a solution of sodium hydroxide until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from an ethanol-water mixture. Activated carbon can be used to decolorize the solution if necessary.

-

Dry the purified crystals under vacuum to obtain this compound.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectroscopy.

Potentiometric Titration Protocol:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water-ethanol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method followed by UV-Vis or HPLC analysis.

Shake-Flask Protocol:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Mix equal volumes of n-octanol and water in a separatory funnel.

-

Add a known amount of the stock solution to the biphasic system.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Determine the concentration of this compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the logP value using the formula: logP = log([concentration in octanol] / [concentration in water]).

Determination of Aqueous Solubility

The equilibrium solubility can be determined by the shake-flask method.

Equilibrium Solubility Protocol:

-

Add an excess amount of solid this compound to a known volume of water in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Filter the supernatant to remove any remaining solid particles.

-

Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the equilibrium solubility.

Potential Biological Activity and Signaling Pathway Involvement

Benzimidazole derivatives are known to exhibit a wide range of biological activities. While the specific biological targets of this compound are not extensively characterized, its structural similarity to other bioactive benzimidazoles suggests potential roles as an inhibitor of various enzymes and receptors.

One area of interest is the inhibition of the human voltage-gated proton channel (Hv1) . Hv1 channels are crucial for pH homeostasis in various cell types and are overexpressed in several cancers, where they contribute to tumor cell survival and proliferation by extruding excess protons generated during metabolic processes.[2][3][4] Inhibition of Hv1 can lead to intracellular acidification and, consequently, apoptosis in cancer cells.[5]

Role of Hv1 in Cancer Cell pH Regulation and its Inhibition

Caption: Proposed mechanism of action via Hv1 channel inhibition.

The diagram above illustrates the critical role of the Hv1 channel in maintaining pH homeostasis in cancer cells. By facilitating proton extrusion, Hv1 counteracts the acidification resulting from high metabolic rates, thereby promoting cell survival. This compound, as a potential inhibitor of Hv1, could disrupt this process, leading to intracellular acidification and subsequent apoptosis. This makes the Hv1 channel a promising therapeutic target and this compound a lead compound for the development of novel anticancer agents.[2][3][4][5]

This technical guide provides a foundational understanding of this compound. Further experimental validation of the predicted properties and exploration of its biological activities are essential for its development as a therapeutic agent.

References

- 1. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price [nandoliaorganics.com]

- 2. Modulators of the Human Voltage-Gated Proton Channel Hv1 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Role of voltage-gated proton channel (Hv1) in cancer biology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

5,6-Difluorobenzimidazole: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Difluorobenzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the benzene ring, make it a valuable building block in the synthesis of novel therapeutic agents. This document details its fundamental properties, synthesis, and its emerging role in the development of targeted therapies.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂N₂ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| CAS Number | 78581-99-4 | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 182-185 °C | [1] |

| Solubility | Soluble in Dimethyl Formamide | [1] |

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical step in the development of its derivatives. While various methods exist for benzimidazole synthesis, a common and illustrative pathway for a closely related derivative, 2-Chloro-5,6-difluorobenzimidazole, involves a multi-step process starting from 4,5-difluoro-2-nitroaniline. This process provides a foundational understanding of the chemical transformations required to construct the difluorinated benzimidazole ring system.

Representative Experimental Protocol: Synthesis of 2-Chloro-5,6-difluorobenzimidazole

This protocol is adapted from the synthesis of 2-Chloro-5,6-difluorobenzimidazole and outlines the key chemical transformations.

Step 1: Reduction of the Nitro Group The initial step involves the reduction of the nitro group of 4,5-difluoro-2-nitroaniline to form the corresponding diamine. This is a crucial step to prepare the molecule for the subsequent cyclization.

-

Reactants: 4,5-difluoro-2-nitroaniline, Reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).

-

Procedure: The 4,5-difluoro-2-nitroaniline is dissolved in a suitable solvent (e.g., ethanol). The reducing agent is added, and the reaction is stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is neutralized, and the product, 4,5-difluorobenzene-1,2-diamine, is extracted with an organic solvent. The solvent is then removed under reduced pressure.

Step 2: Cyclization to Form the Benzimidazole Ring The resulting diamine is then cyclized to form the benzimidazole ring. Various reagents can be used for this step, depending on the desired substituent at the 2-position. For the synthesis of a 2-chloro derivative, a phosgene equivalent is often used.

-

Reactants: 4,5-difluorobenzene-1,2-diamine, Cyclizing agent (e.g., triphosgene).

-

Procedure: The diamine is dissolved in an appropriate solvent (e.g., tetrahydrofuran). The cyclizing agent is added portion-wise at a controlled temperature. The reaction is stirred until the cyclization is complete.

-

Work-up: The reaction mixture is carefully quenched, and the crude product is isolated by filtration or extraction.

Step 3: Diazotization and Chlorination This step is specific to the synthesis of the 2-chloro derivative.

-

Reactants: The product from Step 2, Sodium nitrite, Hydrochloric acid.

-

Procedure: The intermediate is subjected to a diazotization reaction followed by a Sandmeyer-type reaction to introduce the chlorine atom at the 2-position.

-

Work-up: The final product, 2-Chloro-5,6-difluorobenzimidazole, is isolated and purified using techniques such as recrystallization or column chromatography.

Role in Drug Development and Biological Activity

This compound serves as a versatile scaffold for the development of a wide range of biologically active molecules. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.

Antimycobacterial Agents

Derivatives of this compound have shown promise as potent antimycobacterial agents, highlighting their potential in the development of new treatments for tuberculosis and other mycobacterial infections. The benzimidazole core is a known pharmacophore in several existing anthelmintic drugs, and its fluorinated analogues are being actively investigated for expanded antimicrobial applications.

Kinase Inhibitors in Oncology

The benzimidazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been explored as inhibitors of key signaling proteins implicated in cancer, such as BRAF kinases. The mitogen-activated protein kinase (MAPK) pathway, which includes RAS, RAF, MEK, and ERK, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes encoding proteins in this pathway, particularly BRAF, are common in many cancers. This compound derivatives have been designed to target the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling.

Androgen Receptor Antagonists

In addition to kinase inhibition, certain derivatives of dichlorobenzimidazoles, structurally related to the difluoro analogue, have been investigated as potent androgen receptor (AR) antagonists. This suggests that the 5,6-dihalogenated benzimidazole scaffold could be a promising starting point for the development of novel therapeutics for prostate cancer and other androgen-dependent diseases.

Conclusion

This compound is a chemically tractable and medicinally relevant scaffold with significant potential in drug discovery. Its unique electronic properties conferred by the fluorine substituents make it an attractive building block for the synthesis of compounds with enhanced biological activity and improved pharmacokinetic profiles. Further exploration of its derivatives is warranted to unlock its full therapeutic potential across a range of diseases, from infectious diseases to oncology. Researchers and drug development professionals are encouraged to consider this versatile core in their quest for novel and effective medicines.

References

5,6-Difluorobenzimidazole: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5,6-Difluorobenzimidazole, a key building block in medicinal chemistry. The strategic incorporation of fluorine atoms into the benzimidazole scaffold can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physicochemical Data

The key physical and chemical properties of this compound (CAS No: 78581-99-4) are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂N₂ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Purple to light brown solid | [1] |

| Melting Point | 159-161 °C | [1] |

| Boiling Point | 369.5 ± 22.0 °C (Predicted) | [1] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment based on its structure and the known behavior of similar benzimidazole derivatives suggests the following:

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The benzimidazole core contains polar N-H groups capable of hydrogen bonding, but the aromatic system is largely nonpolar. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.[2][3] |

| Ethanol | Moderately soluble | Ethanol is a polar protic solvent that can interact with the polar groups of the molecule, but its overall polarity is lower than water. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that is expected to effectively dissolve this compound. |

| 5% Hydrochloric Acid | Soluble | The basic nitrogen atoms in the imidazole ring will be protonated, forming a more soluble salt. |

| 5% Sodium Hydroxide | Soluble | The N-H proton of the imidazole ring is acidic and can be deprotonated by a strong base, forming a soluble salt. |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow range. This method describes the determination using a capillary-based melting point apparatus.[4]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.[5] Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[4]

-

Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[5] Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Approximate Melting Point Determination: Heat the sample rapidly (e.g., 10 °C/min) to get an approximate melting point.[5] This provides a target range for a more accurate measurement.

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly until the temperature is about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[5]

-

Repeat: For accuracy, repeat the determination with a fresh sample. The results should be consistent.

Qualitative Solubility Determination

Principle: This protocol provides a systematic approach to determine the solubility of this compound in various solvents, which can indicate the presence of acidic or basic functional groups and provide guidance for selecting appropriate solvents for reactions or purification.[6]

Apparatus and Materials:

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Spatula

-

Vortex mixer

-

This compound sample

-

Solvents: Deionized water, Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Dimethyl Sulfoxide (DMSO), Ethanol.

Procedure:

-

Initial Solvent Screening (Water and Ether):

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the test solvent (e.g., water) in small portions, shaking vigorously after each addition.[6]

-

Observe if the compound dissolves completely. Classify as soluble or insoluble.

-

Repeat the process with diethyl ether in a separate test tube.[6]

-

-

Aqueous Acid and Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% HCl. If it dissolves, it is likely an organic base.[6]

-

If the compound is insoluble in water, test its solubility in 5% NaOH and 5% NaHCO₃ in separate test tubes. Solubility in 5% NaOH indicates a weak or strong acid, while solubility in 5% NaHCO₃ suggests a strong organic acid.[6]

-

-

Organic Solvent Solubility:

-

Following the same procedure as in step 1, test the solubility in organic solvents such as DMSO and ethanol.

-

-

Data Recording: For each solvent, record the observation as "soluble," "sparingly soluble," or "insoluble."

Potential Biological Relevance and Signaling Pathway Context

Benzimidazole derivatives are a prominent class of heterocyclic compounds in drug discovery, known to interact with various biological targets. Notably, derivatives of benzimidazole have been investigated as inhibitors of key signaling proteins in cancer progression, such as BRAF kinase.[7] The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes of this pathway, particularly BRAF, are common in many cancers. The diagram below illustrates a simplified representation of this pathway, highlighting the potential point of intervention for benzimidazole-based inhibitors.

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the potential inhibitory action of benzimidazole derivatives on BRAF kinase.

This guide provides foundational data and methodologies essential for the effective utilization of this compound in research and development. The provided protocols can be adapted as necessary for specific experimental contexts.

References

- 1. 1H-Benzimidazole,5,6-difluoro-(9CI) | 78581-99-4 [amp.chemicalbook.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances of 5,6-Difluorobenzimidazole: A Technical Guide for Drug Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of fluorine atoms into this privileged structure can significantly modulate a molecule's physicochemical properties, influencing its potency, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of 5,6-difluorobenzimidazole, a key building block in the synthesis of advanced pharmaceutical compounds. While a specific crystallographic information file (CIF) for this compound is not publicly available in prominent databases, this guide will detail its synthesis, the established methodology for its crystal structure determination, and the critical role of its fluorine substituents in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Purple to light solid |

| Melting Point | 159-161 °C |

| pKa | 11.54 ± 0.30 (Predicted) |

| Storage Temperature | 2-8°C |

| CAS Number | 78581-99-4 |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of 4,5-difluoro-1,2-phenylenediamine with a suitable C1 synthon, such as formic acid. The following is a detailed experimental protocol for its preparation.[1][2]

Experimental Protocol: Synthesis

Materials:

-

4,5-Difluoro-1,2-phenylenediamine

-

Formic acid (85%)

-

Sodium hydroxide (10% aqueous solution)

-

Activated charcoal

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-difluoro-1,2-phenylenediamine (10.0 g, 69.4 mmol) and 85% formic acid (10.5 mL).

-

Reflux: Heat the reaction mixture to reflux for 2 hours. The color of the mixture may darken during this time.

-

Neutralization: After cooling the reaction mixture in an ice bath to just below room temperature, transfer it to a larger beaker. Carefully add 10% aqueous sodium hydroxide solution dropwise with stirring until the mixture is neutralized (pH ~7).

-

Crystallization: Allow the mixture to cool to room temperature, then place it in a freezer to facilitate the crystallization of the product.

-

Isolation: Collect the crude product by vacuum filtration and wash the crystals with cold deionized water.

-

Decolorization: Dissolve the crude product in a minimal amount of boiling water. Add a small amount of activated charcoal to the hot solution and heat for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated charcoal.

-

Recrystallization: Allow the filtrate to cool slowly to room temperature, then place it in a freezer to induce recrystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and air-dry overnight to obtain this compound.

Crystal Structure Analysis: A Methodological Overview

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system.

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically < 0.5 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system. Following this, a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Processing: Process the collected diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a list of indexed reflections with their corresponding intensities.[5][6][7]

-

Structure Solution and Refinement: Use direct methods or Patterson techniques to solve the phase problem and obtain an initial model of the crystal structure. Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.

Representative Crystallographic Data

The following table presents representative crystallographic data for a substituted benzimidazole derivative to illustrate the parameters determined from a single-crystal X-ray diffraction experiment. Note: This data is not for this compound.

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1290.1(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| Absorption Coefficient (mm⁻¹) | 0.102 |

| F(000) | 568 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

The Significance of Fluorine in Benzimidazole-Based Drug Discovery

The incorporation of fluorine atoms at the 5- and 6-positions of the benzimidazole ring has profound implications for its biological activity and suitability as a drug candidate.[8][9][10] Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen, yet it can drastically alter the electronic properties of the aromatic system.

Key advantages of fluorine substitution include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability.

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the benzimidazole nitrogen atoms, affecting the molecule's ionization state at physiological pH and its ability to interact with target proteins.

-

Specific Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, potentially leading to increased binding affinity and potency.[10]

The strategic placement of fluorine atoms, as seen in this compound, is a powerful tool in drug design to fine-tune the properties of a lead compound and optimize its therapeutic potential. This makes this compound a valuable intermediate for the synthesis of novel drugs targeting a wide range of diseases, including infectious diseases, cancer, and inflammatory disorders.[11]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1H-Benzimidazole,5,6-difluoro-(9CI) | 78581-99-4 [amp.chemicalbook.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 6. portlandpress.com [portlandpress.com]

- 7. universallab.org [universallab.org]

- 8. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 5,6-Difluorobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Difluorobenzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents a combination of known properties, comparative data from closely related analogs, and detailed experimental protocols for the spectroscopic analysis of benzimidazole derivatives.

Core Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 78581-99-4[1] |

| Physical Form | Solid[1] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Comparative)

The ¹H NMR spectrum of a benzimidazole derivative provides key information about its structure. The N-H proton of the imidazole ring is typically observed as a broad singlet in the downfield region (around 12.0-13.6 ppm in DMSO-d₆) due to diamagnetic anisotropy and hydrogen bonding.[2] Aromatic protons on the benzene ring will exhibit chemical shifts and coupling patterns dependent on their electronic environment.

Data for the closely related 5-Fluorobenzimidazole is provided below for comparative purposes.[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.81 | s | - | 1H, N-H |

| 8.38 | s | - | 1H, C2-H |

| 7.63 | dd | 8.5, 4.9 | 1H, Ar-H |

| 7.47 | d | 7.8 | 1H, Ar-H |

| 7.04 | td | 9.7, 1.9 | 1H, Ar-H |

¹³C NMR Data (Comparative)

Theoretical and experimental studies on various benzimidazoles provide a basis for predicting the ¹³C NMR spectrum of this compound.[4][5][6][7][8] The fluorine substitutions are expected to significantly influence the chemical shifts of the carbon atoms in the benzene ring.

Data for 5-Fluorobenzimidazole is provided below for comparison.[3]

| Chemical Shift (δ) ppm | Assignment |

| 158.29 | C-F |

| 143.01 | C |

| 140.79 | C-H |

| 134.60 | C-H |

| 115.70 | C-H |

| 109.62 | C-H |

| 100.93 | C-H |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. For this compound, two distinct signals would be expected for the two fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of benzimidazole and its derivatives is characterized by several key absorption bands.[9][10] The N-H stretching vibration typically appears as a broad band in the region of 3100-2500 cm⁻¹, often overlapping with C-H stretching bands.[9] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic ring system appear in the 1600-1400 cm⁻¹ region.[11] The C-F stretching vibrations for fluorinated aromatic compounds typically appear in the 1250-1000 cm⁻¹ region.

Characteristic IR absorption bands for benzimidazole derivatives:[12]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N stretching |

| 1500-1400 | Aromatic C=C stretching |

| 1250-1000 | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₄F₂N₂), the molecular ion peak [M]⁺ would be expected at m/z 154.12. Fragmentation patterns would likely involve the loss of small molecules such as HCN from the imidazole ring.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 154 | [M]⁺ |

| 127 | [M - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of benzimidazole derivatives, which are applicable to this compound.

NMR Spectroscopy

Sample Preparation: [2]

-

Weigh 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazoles as it allows for the observation of the N-H proton.[2]

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with or without proton decoupling. A fluorine-specific probe is used, and chemical shifts are referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition: [15]

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Sample Preparation (LC-MS): [16][17]

-

Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol or acetonitrile (typically in the µg/mL to ng/mL range).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Data Acquisition (LC-MS/MS): [16][17]

-

Inject the prepared sample solution into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Use a suitable chromatographic column (e.g., C18) for separation.

-

Employ an appropriate ionization source, such as Electrospray Ionization (ESI), in positive ion mode.

-

Acquire the full scan mass spectrum to identify the molecular ion peak.

-

Perform fragmentation analysis (MS/MS) on the molecular ion to obtain the characteristic fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

References

- 1. This compound | 78581-99-4 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. [PDF] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. rsc.org [rsc.org]

- 14. asianpubs.org [asianpubs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Quantum Chemical Calculations for 5,6-Difluorobenzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery and development.[3] These computational methods allow for the in-depth investigation of molecular properties at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. For novel compounds like 5,6-Difluorobenzimidazole, a derivative of the versatile benzimidazole scaffold known for its wide range of biological activities, these calculations can predict molecular geometry, stability, electronic behavior, and spectroscopic signatures.[3][5] This information is crucial for understanding its potential interactions with biological targets and for the rational design of new therapeutic agents.

Computational Methodology: A Practical Protocol

The following protocol outlines a standard and effective workflow for performing quantum chemical calculations on this compound, based on methodologies reported for analogous compounds.[1][2][3]

Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry of this compound to determine its most stable conformation. This is typically achieved using DFT methods.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of this compound is drawn using a molecular visualization program such as GaussView.

-

Computational Method: Geometry optimization is performed using the Gaussian suite of programs (e.g., Gaussian 09 or later).[1][3]

-

Level of Theory: A common and reliable level of theory for such systems is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[2] This combination offers a good balance between accuracy and computational cost for organic molecules.

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]

Spectroscopic Properties Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can be used to interpret and validate experimental data.

Experimental Protocol:

-

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical vibrational frequencies are calculated from the optimized geometry. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and the approximations in the computational method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.[7]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts. These theoretical values can aid in the assignment of experimental NMR spectra.

-

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra.[6] This provides information about the electronic transitions within the molecule, such as π→π* and n→π* transitions.

Analysis of Electronic Properties

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.

Experimental Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule.[3][8] This is particularly useful for understanding potential non-covalent interactions with biological receptors.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer.

Data Presentation: Predicted Properties of this compound

The following tables provide a template for summarizing the quantitative data obtained from the quantum chemical calculations. The values presented are hypothetical and serve as an illustration of how the data should be structured.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.0 |

| N1-C1 | 1.340 | N1-C1-C2 | 125.0 |

| C-F | 1.350 | C-C-F | 118.0 |

| ... | ... | ... | ... |

Table 2: Calculated Vibrational Frequencies

| Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| ν(N-H) | 3400 | 3450 | N-H stretching |

| ν(C=N) | 1620 | 1635 | C=N stretching |

| ν(C-F) | 1250 | 1260 | C-F stretching |

| ... | ... | ... | ... |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 |

Visualizations

Visual representations are critical for understanding complex data and workflows. The following diagrams are generated using the Graphviz (DOT language) to illustrate key processes in the computational study of this compound.

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit generalized, protocol for the quantum chemical investigation of this compound. By following the outlined methodologies for geometry optimization, spectroscopic prediction, and electronic property analysis, researchers can generate valuable theoretical data. This data will not only contribute to a fundamental understanding of the molecule's properties but also serve as a critical foundation for its potential development as a therapeutic agent. The provided templates for data presentation and workflow visualization are intended to ensure clarity and facilitate the comparison of theoretical and experimental findings. Further experimental validation of these computational predictions is a crucial next step in the exploration of this compound's therapeutic potential.

References

- 1. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fused Ring Structure of 5,6-Difluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluorobenzimidazole is a fluorinated heterocyclic organic compound that serves as a critical structural motif and building block in medicinal chemistry. Its core architecture consists of a benzene ring fused to an imidazole ring, a structure known as benzimidazole. The strategic placement of two fluorine atoms on the benzene ring at positions 5 and 6 significantly modulates the molecule's physicochemical properties. This substitution enhances its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its structure, synthesis, and significance in drug development.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound is characterized by the fusion of a 1,2-difluorobenzene ring with an imidazole ring. The fluorine atoms impart unique electronic properties to the aromatic system, influencing its reactivity and potential for intermolecular interactions.

Caption: Fused ring structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂N₂ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 182-185 °C | [1] |

| CAS Number | 78581-99-4 | |

| Purity | ≥ 95% | |

| Storage | Sealed in dry, 2-8 °C |

Synthesis of this compound

The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine derivative with a one-carbon source, such as an aldehyde or a carboxylic acid.[2][3][4][5][6] For this compound, a common precursor is 4,5-difluoro-o-phenylenediamine. A generalized synthetic workflow involves the cyclization of this diamine with formic acid.[7][8]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4,5-Difluoro-o-phenylenediamine

This protocol is adapted from general benzimidazole synthesis procedures.[7][8]

-

Reaction Setup: In a round-bottomed flask, combine 4,5-difluoro-o-phenylenediamine (1 equivalent) with 90% formic acid (1.5 equivalents).

-

Heating: Heat the reaction mixture in a water bath at 100°C for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly add a 10% sodium hydroxide (NaOH) solution with constant stirring until the mixture is just alkaline to litmus paper. This neutralizes the excess formic acid and causes the product to precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of ice-cold water to remove any residual salts.

-

Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of boiling water. If colored impurities are present, a small amount of decolorizing charcoal can be added, and the solution is digested for 15 minutes.

-

Final Product: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified white crystals of this compound by filtration, wash with a small volume of cold water, and dry at 100°C.

Spectroscopic and Structural Data

Table 2: Representative Spectroscopic Data for a Fluorinated Benzimidazole Analog (Note: Data is for 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(4-fluorobenzylidene)benzohydrazide as a representative example)

| Spectroscopic Technique | Observed Peaks / Signals |

| IR νmax (ATR, cm-1) | 3209 (N-H), 1664 (C=O), 1627-1616 (C=N), 1568-1427 (C=C), 854 (1,4-disubstituted benzene) |

| 1H-NMR (500 MHz, DMSO-d6) δ(ppm) | 13.22 (1H, s, Benzimidazole-NH), 11.99 (1H, s, NH-CO), 8.48 (1H, s, N=CH), 8.30 (2H, d, J=8.30 Hz), 8.10 (2H, d, J=8.30 Hz), 7.30-7.83 (6H, m), 7.10 (1H, s) |

| 13C-NMR (125 MHz, DMSO-d6) δ(ppm) | 164.74, 164.65, 156.47, 152.48, 147.40, 140.85, 137.91, 137.76, 132.44, 131.40, 129.77, 128.83, 127.04, 116.51, 116.33, 109.43, 102.76 |

Source: Adapted from experimental data for a related compound.

Crystal Structure

Detailed crystallographic data for the parent this compound is not publicly available in the searched literature. However, analysis of related benzimidazole structures, such as 5,6-dimethylbenzimidazole, provides expected structural parameters. The core is a planar fused ring system. The C-F bonds introduce polarity and can participate in specific hydrogen bonding or dipole-dipole interactions within a crystal lattice or at a protein binding site.

Table 3: Representative Crystal Structure Data for a Benzimidazole Analog (Note: Data is for the closely related 5,6-Dimethylbenzimidazole)

| Parameter | Value |

| Crystal System | (Data not available for difluoro- analog) |

| Space Group | (Data not available for difluoro- analog) |

| C-C bond length (aromatic) | ~1.36 - 1.41 Å |

| C-N bond length (imidazole) | ~1.32 - 1.38 Å |

| Bond Angles (within rings) | ~105° - 135° |

Source: Inferred from typical benzimidazole crystal structures like 5,6-Dimethylbenzimidazole.[9]

Role in Drug Development and Signaling Pathways

The this compound scaffold is a privileged structure in drug discovery. The fluorine atoms are known to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. Furthermore, their electron-withdrawing nature can modulate the pKa of the imidazole nitrogen atoms, affecting the molecule's ionization state and its ability to form hydrogen bonds with target proteins.

This moiety is a key intermediate in the synthesis of:

-

Antiviral Agents: Derivatives have been evaluated for activity against human cytomegalovirus (HCMV).[10]

-

Anticancer Agents: It serves as a core for developing inhibitors of crucial signaling proteins like BRAF kinase, which is implicated in various cancers.

-

Antimicrobial Agents: Fluorinated benzimidazoles are used to build more complex molecules investigated for their potency against bacterial infections, including mycobacterial diseases.

Example Signaling Pathway: MAPK/ERK Pathway

Many benzimidazole derivatives function as kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13][14][15] Dysregulation of this pathway, often through mutations in proteins like BRAF, is a hallmark of many cancers.[15] 5,6-Dihalobenzimidazole derivatives have been specifically designed as BRAF inhibitors, which block the pathway and inhibit uncontrolled cell growth.

Caption: Role of benzimidazole derivatives as BRAF inhibitors in the MAPK pathway.

Conclusion

The this compound core represents a highly valuable and versatile scaffold for modern drug discovery. Its fused heterocyclic ring system, enhanced by the strategic incorporation of fluorine atoms, provides a unique combination of structural rigidity and favorable physicochemical properties. A thorough understanding of its structure, synthesis, and biological interactions is essential for leveraging this powerful building block to develop the next generation of targeted therapeutics.

References

- 1. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price [nandoliaorganics.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]

- 13. Inhibitory effect of the mitogen activated protein kinase specific inhibitor PD98059 on Mtb-Ag-activated γδΤ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Ascendant Therapeutic Potential of 5,6-Difluorobenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold remains a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful approach to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability. This technical guide delves into the burgeoning field of novel 5,6-difluorobenzimidazole derivatives, offering a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. While direct and extensive research on 5,6-difluorinated analogs is still maturing, this document consolidates available data on closely related fluorinated and di-halogenated benzimidazoles to provide a predictive framework and guide future research and development.

Data Presentation: A Comparative Analysis of Biological Activity

The biological evaluation of novel chemical entities is paramount in drug discovery. The following tables summarize the quantitative data for various fluorinated benzimidazole derivatives, offering insights into their potential as anticancer and antimicrobial agents. It is important to note that while specific data for this compound derivatives are limited, the presented data for mono- and di-halogenated analogs provide a valuable predictive baseline.

Table 1: Anticancer Activity of Halogenated Benzimidazole Derivatives (IC50, µM)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Series A | 5,6-dichloro | HT29 (Colon) | 1.72 (BRAF WT) | - | - |

| HT29 (Colon) | 2.76 (BRAF V600E) | - | - | ||

| Series B | 5-fluoro | B. subtilis | 7.81 | Ampicillin | - |

| Series C | 5,6-dichloro | NCI-60 Panel | Potent GI50 | - | - |

| Series D | 5-fluoro, 6-chloro | Various | Potent Activity | - | - |

Note: Data for 5,6-dichloro and 5-fluoro derivatives are presented as surrogates for 5,6-difluoro analogs due to the limited availability of specific data.[1][2]

Table 2: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives (MIC, µg/mL)

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 14 | 2-(m-fluorophenyl) | B. subtilis | 7.81 | Ampicillin | - |

| Compound 18 | 2-(m-fluorophenyl)-5-methyl | Gram-negative bacteria | 31.25 | - | - |

| Various | Pyrimidine-clubbed | S. aureus | 25-50 | Ciprofloxacin | - |

| E. coli | 25-50 | Ciprofloxacin | - |

Note: The data highlights the potential of fluorinated benzimidazoles as effective antimicrobial agents.[2][3]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological assessment of novel this compound derivatives require robust and reproducible experimental protocols. The following sections provide detailed methodologies for key experiments.

General Synthesis of this compound Derivatives

The Phillips-Ladenburg condensation remains a widely employed and versatile method for the synthesis of benzimidazoles. This can be adapted for this compound derivatives starting from 4,5-difluoro-o-phenylenediamine.[4][5]

Reaction Scheme:

General Synthetic Procedure for Benzimidazoles.

Procedure:

-

A mixture of 4,5-difluoro-o-phenylenediamine (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) is prepared.[4]

-

A dehydrating agent, such as polyphosphoric acid (PPA) or 4 M HCl, is added to the mixture.[4]

-

The reaction mixture is heated to reflux (typically 100-150 °C) for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

Workflow:

Workflow for MTT Cytotoxicity Assay.

Procedure:

-

Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilizing agent such as DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]

Workflow:

Workflow for Broth Microdilution MIC Assay.

Procedure:

-

Serial two-fold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Luminescent kinase assays are widely used to screen for and characterize kinase inhibitors by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.[7][8]

Workflow:

Workflow for Luminescent Kinase Inhibition Assay.

Procedure:

-

The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate, and the test compound in a 384-well plate.[8]

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).[8]

-

A luciferase-based reagent is added to stop the kinase reaction and detect the amount of remaining ATP.

-

The luminescence, which is directly proportional to the ATP concentration and inversely proportional to kinase activity, is measured using a luminometer.

-

IC50 values are determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their biological effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Kinase Inhibition and Cancer Therapy

A significant number of benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9] The 5,6-dihalo substitution pattern, as seen in 5,6-dichlorobenzimidazole derivatives, has been shown to be favorable for potent inhibition of kinases like BRAF.[1] It is plausible that this compound derivatives could also exhibit potent kinase inhibitory activity.

MAPK/ERK Signaling Pathway Inhibition.

Antimicrobial Mechanisms

The antimicrobial activity of benzimidazole derivatives is multifaceted. In bacteria, they can interfere with essential cellular processes. For instance, some benzamides have been shown to inhibit the bacterial cell division protein FtsZ.[10] The fluorine substitution is known to enhance the antimicrobial potency of benzimidazoles, likely by improving cell penetration and target binding.[2]

References

- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5,6-Difluorobenzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6-difluorobenzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic incorporation of fluorine atoms at the 5 and 6 positions of the benzimidazole ring system significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of this compound derivatives, focusing on their roles as kinase inhibitors, antiviral agents, antibacterial agents, and ion channel modulators. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.

Introduction

Benzimidazole and its derivatives have long been recognized for their diverse pharmacological properties. The this compound core, in particular, has emerged as a promising scaffold for the development of novel therapeutics. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the imidazole nitrogen, influencing hydrogen bonding interactions with biological targets. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. This guide explores the multifaceted mechanisms through which these compounds exert their biological effects.

Mechanisms of Action

This compound compounds have been shown to interact with a variety of biological targets, leading to a range of therapeutic effects. The primary mechanisms of action explored in this guide are:

-

Kinase Inhibition: Targeting key enzymes in signaling pathways, such as BRAF and Casein Kinase 1 (CK1).

-

Antiviral Activity: Inhibiting viral replication, particularly against Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).

-

Antibacterial Activity: Disrupting bacterial cell division by targeting the FtsZ protein.

-

Ion Channel Modulation: Blocking the activity of the human voltage-gated proton channel (Hv1).

Kinase Inhibition

BRAF Inhibition

5,6-Dihalogenated benzimidazole derivatives have been investigated as inhibitors of BRAF, a serine/threonine kinase in the RAS-RAF-MEK-ERK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are prevalent in various cancers, making it a key therapeutic target.

While specific data for this compound derivatives are limited in the reviewed literature, a study on the closely related 5,6-dichlorobenzimidazole analogues provides valuable insights into the potential of this scaffold.

| Compound ID | Target | IC50 (µM) | Reference |

| 10h | BRAF WT | 1.72 | [1][2] |

| 10h | BRAF V600E | 2.76 | [1][2] |

Note: Compound 10h is a 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative.

Inhibition of BRAF disrupts the downstream signaling cascade that promotes cell proliferation.

A common method to assess BRAF inhibition is the LanthaScreen™ Eu Kinase Binding Assay.[3][4]

-

Reagents:

-

BRAF enzyme (wild-type or mutant)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Test compound (this compound derivative)

-

Assay buffer

-

-

Procedure:

-

Add 5 µL of the test compound at various concentrations to the wells of a 384-well plate.

-

Add 5 µL of a pre-mixed solution of BRAF enzyme and Eu-labeled antibody.

-

Initiate the binding reaction by adding 5 µL of the kinase tracer.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

-

-

Data Analysis:

-

The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Casein Kinase 1 (CK1) Inhibition

CK1 is a family of serine/threonine kinases involved in various cellular processes, and its dysregulation is implicated in cancer and neurodegenerative diseases. Benzimidazole derivatives have been explored as inhibitors of CK1δ and CK1ε.

| Compound ID | Target | IC50 (nM) | Reference |

| 23 | CK1δ | 98.6 | [1][5] |

Note: Compound 23 is a benzimidazole-2-amino derivative with a 5-cyano substitution.

A common method for measuring CK1 activity is a radiometric assay using a peptide substrate.

-

Reagents:

-

Recombinant human CK1δ enzyme

-

CK1 peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound derivative)

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, CK1 peptide substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding CK1δ enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P on the phosphocellulose paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity at each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Antiviral Activity

Human Cytomegalovirus (HCMV) Inhibition

Benzimidazole nucleosides have been investigated for their activity against HCMV. The mechanism of action can involve the inhibition of viral DNA synthesis or other viral processes.

A study on 2-chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazoles revealed that the 5,6-difluoro derivative was inactive. However, the bromo- and iodo-analogs showed activity, providing important structure-activity relationship (SAR) information.

| Compound | Target Virus | IC50 (µM) | Reference |

| 2-chloro-5,6-difluoro-1-β-D-ribofuranosylbenzimidazole | HCMV | Inactive | [6] |

| 2-chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~4 | [6] |

| 2-chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~2 | [6] |

The antiviral activity of compounds against HCMV is commonly determined using a plaque reduction assay.[7][8][9]

Hepatitis C Virus (HCV) Inhibition

Benzimidazole derivatives have been identified as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.

| Compound | Assay | EC50 (µM) | Reference |

| Benzimidazole Derivative A | HCV Replicon | 0.35 | [10] |

Note: Compound A is a representative benzimidazole-based allosteric inhibitor.

The cellular activity of HCV inhibitors is often evaluated using a subgenomic replicon system.[10][11][12]

-

Cell Line:

-

Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance).

-

-

Procedure:

-

Plate the replicon-containing cells in 96-well plates.

-

Treat the cells with serial dilutions of the this compound compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Measure the reporter gene activity (e.g., luminescence for luciferase).

-

In parallel, assess cell viability using an assay such as MTT or CellTiter-Glo to determine cytotoxicity.

-

-

Data Analysis:

-

Calculate the percent inhibition of replicon replication based on the reduction in reporter signal.

-

Determine the EC50 (50% effective concentration) from the dose-response curve.

-

Determine the CC50 (50% cytotoxic concentration) from the cell viability data.

-

Calculate the selectivity index (SI = CC50 / EC50).

-